molecular formula C12H11BrO3 B1443619 Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate CAS No. 1364663-42-2

Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

Cat. No. B1443619
M. Wt: 283.12 g/mol
InChI Key: LURHGJIPPTYEDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, a one-step synthesis of a moderately complex structure has been described, which involves the use of coupling constants for the determination of positional relationships .


Molecular Structure Analysis

The molecular structure of such compounds can be quite complex. For example, a related compound, “2,2’-((4-bromophenyl)methylene)bis (3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)”, has been analyzed using crystal structure, PIXEL, Hirshfeld surfaces, and QTAIM analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds depend on their specific structure. For example, “Methyl 4-bromobenzoate” is a halogenated benzoate used as a reagent in organic synthesis . Its molecular weight is 229.075 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate and related compounds have been the focus of several studies, mainly revolving around their synthesis, structural analysis, and applications as intermediates in the production of more complex molecules. For instance, Wallace et al. (2009) detailed the scalable synthesis and isolation of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, an intermediate for S1P1 receptor agonists. The study highlights the successful gram-scale synthesis and stereochemical purity of the compound, demonstrating its potential utility in pharmaceutical synthesis (Wallace et al., 2009).

  • Similarly, Kirillov et al. (2015) investigated the structure of a compound synthesized from methyl 1-bromocyclobutanecarboxylate, using X-ray crystallography to elucidate its structure. This study underscores the importance of these compounds in constructing complex molecular architectures (Kirillov et al., 2015).

Chemical Synthesis Improvements

  • Huang Bin and Zhang Zheng-lin (2010) improved the synthesis of 3-Oxocyclobutanecarboxylic acid, a closely related compound, by using an economical and operationally straightforward method, underscoring the ongoing efforts to refine the synthesis of such compounds for broader applications (Huang Bin & Zhang Zheng-lin, 2010).

Therapeutic and Biological Research

  • Although not directly concerning methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate, research by Edafiogho et al. (2003) on a structurally similar compound, methyl 4-(4’-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate, reveals its potential anticonvulsant properties. This highlights the broader relevance of this class of compounds in medicinal chemistry and drug design (Edafiogho et al., 2003).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, a related compound, “Methyl 4-(bromomethyl)benzoate”, is classified as having acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity .

Future Directions

The future directions for research on such compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. For example, a related compound, “Methyl 4-(4-bromophenyl)benzoate”, has potential applications in organic synthesis .

properties

IUPAC Name

methyl 1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURHGJIPPTYEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(=O)C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate

CAS RN

1364663-42-2
Record name methyl 1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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